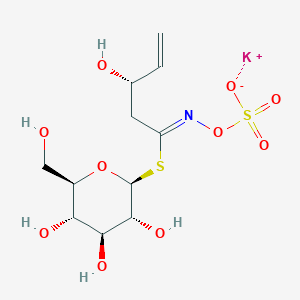

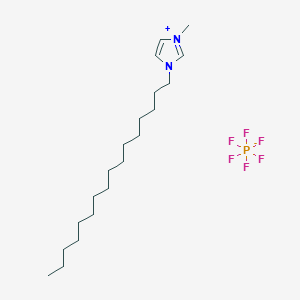

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

描述

1-Hexadecyl-3-methylimidazolium hexafluorophosphate is a type of ionic liquid, specifically an imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state at relatively low temperatures (below 100°C). This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These properties make it suitable for various applications in chemistry and industry.

作用机制

Target of Action

1-Hexadecyl-3-methylimidazolium hexafluorophosphate, also known as HMIMPF6, is an imidazolium-type room temperature ionic liquid (RTIL) It’s known that ionic liquids like hmimpf6 often interact with various biological and chemical entities due to their unique physicochemical properties .

Mode of Action

It’s known that ionic liquids can interact with their targets through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and van der waals forces . These interactions can lead to changes in the physical and chemical properties of the targets, thereby influencing their function .

Biochemical Pathways

It’s known that ionic liquids can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their targets .

Pharmacokinetics

The physicochemical properties of ionic liquids, such as their lipophilicity and water solubility, can influence their pharmacokinetic behavior .

Result of Action

It’s known that ionic liquids can have a variety of effects at the molecular and cellular level, depending on their specific chemical structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of HMIMPF6 can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the physicochemical properties of ionic liquids, thereby influencing their interaction with their targets . Moreover, the presence of other substances in the environment can also affect the action of ionic liquids .

准备方法

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction followed by anion exchange. The process typically involves the following steps:

Quaternization Reaction: 1-Methylimidazole is reacted with 1-bromohexadecane to form 1-hexadecyl-3-methylimidazolium bromide.

Anion Exchange: The bromide ion in 1-hexadecyl-3-methylimidazolium bromide is then exchanged with hexafluorophosphate ion using a suitable hexafluorophosphate salt, such as potassium hexafluorophosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired ionic liquid.

化学反应分析

Types of Reactions: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which can be used in extraction and catalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or nucleophiles can be used under mild conditions.

Complexation: Metal salts and ligands are used to form complexes with the ionic liquid.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted imidazolium compounds can be formed.

Complexes: Metal-ion complexes with specific properties for catalysis or extraction.

科学研究应用

1-Hexadecyl-3-methylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

Biology: Employed in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.

Medicine: Investigated for potential use in drug delivery systems and as a medium for pharmaceutical reactions.

Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its high ionic conductivity and stability.

相似化合物的比较

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium hexafluorophosphate

- 1-Octyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate is unique due to its longer alkyl chain (hexadecyl group), which imparts higher hydrophobicity and lower solubility in water compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar solvents or hydrophobic environments. Additionally, the longer alkyl chain can enhance the compound’s ability to form stable complexes with metal ions, making it more effective in extraction and catalysis processes.

属性

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNNUHQUSQWCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049249 | |

| Record name | 1-Hexadecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-95-2 | |

| Record name | 1-Hexadecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 1-Hexadecyl-3-methylimidazolium hexafluorophosphate and how does it influence its interactions?

A: this compound ([C16mim][PF6]) is an ionic liquid crystal, possessing both the properties of ionic liquids (high thermal stability, negligible vapor pressure) and liquid crystals (ordered molecular arrangements). This unique characteristic arises from its structure: a bulky cation, 1-hexadecyl-3-methylimidazolium, and a weakly coordinating anion, hexafluorophosphate. The long alkyl chain in the cation contributes to its liquid crystalline behavior, forming distinct phases at different temperatures []. This structural feature also drives its interaction with other molecules, such as forming inclusion complexes with β-cyclodextrin, primarily driven by hydrophobic interactions between the alkyl chain and the cyclodextrin cavity [, ].

Q2: What are the potential applications of this compound in material science?

A2: this compound holds promise in various material science applications:

- Transparent Electrodes: It can modify conductive polymers like PEDOT:PSS, enhancing their conductivity and order for use as transparent electrodes in indium-free polymer solar cells [].

- Resistive Switching Layers: The liquid crystalline nature of [C16mim][PF6] makes it suitable as a switching layer in nonvolatile resistive random-access memory (ReRAM) devices. Its ability to form and rupture charge-composed filaments under an electric field enables stable resistive switching behavior [].

Q3: What analytical techniques are commonly employed to characterize this compound?

A3: A variety of analytical techniques are used to characterize the physicochemical properties and behavior of [C16mim][PF6]:

- Thermal Analysis: Differential Scanning Calorimetry (DSC) helps identify phase transitions, including crystal-crystal transitions occurring at lower temperatures [].

- Spectroscopy: Raman spectroscopy provides insights into molecular vibrations and confirmations, aiding in structural analysis, particularly in identifying the smectic A phase []. Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C CP/MAS NMR and 1H NMR, helps determine the structure and interactions within the inclusion complexes formed with β-cyclodextrin [, ].

- X-ray Diffraction: Both small- and wide-angle X-ray diffraction (S-WAXS) are useful for investigating the layered structure and molecular arrangements in different phases []. Single-crystal X-ray diffraction provides detailed information about the crystal structure, including alkyl chain interdigitation [].

- Neutron Scattering: Quasi-elastic neutron scattering (QENS) helps understand the dynamics of the alkyl chains and anions in different phases, providing information about their mobility [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

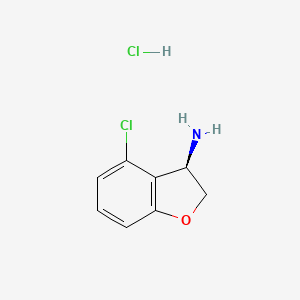

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)

![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)